2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-phenyl-1,2-oxazol-5-yl)acetamide
CAS No.: 2034455-03-1
Cat. No.: VC6338298
Molecular Formula: C20H13N5O3S
Molecular Weight: 403.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034455-03-1 |
|---|---|
| Molecular Formula | C20H13N5O3S |
| Molecular Weight | 403.42 |
| IUPAC Name | 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-phenyl-1,2-oxazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C20H13N5O3S/c26-15(24-18-14(9-23-28-18)12-5-2-1-3-6-12)10-25-11-22-16-13-7-4-8-21-19(13)29-17(16)20(25)27/h1-9,11H,10H2,(H,24,26) |
| Standard InChI Key | ORACNYKJBXBZLD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 |
Introduction
Tricyclic compounds, including those with triazatricyclo structures, are complex molecules often studied for their potential biological activities. These compounds can exhibit a wide range of pharmacological effects, depending on their specific structure and functional groups.
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles like the one described typically involves multi-step reactions. These may include:
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Cyclization reactions: To form the tricyclic ring system.
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Substitution reactions: To introduce specific functional groups such as the oxo and thia groups.
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Coupling reactions: To attach the phenyl-1,2-oxazol-5-yl moiety.
Analytical Techniques
Analytical techniques used to characterize such compounds include:
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Nuclear Magnetic Resonance (NMR): To determine the structure and confirm the presence of specific functional groups.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify functional groups based on their vibrational frequencies.
Biological Activity
Biological activities of similar compounds are often evaluated using:
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In vitro assays: To assess cytotoxicity, anti-inflammatory, or anticancer properties.
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In silico studies: Molecular docking and simulations to predict interactions with biological targets.
Data Analysis
Data from these studies are typically presented in tables and figures to illustrate the compound's properties and biological effects. For example:
| Analytical Method | Expected Outcome |
|---|---|
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry | Molecular weight verification |
| IR Spectroscopy | Functional group identification |
| Biological Assay | Expected Outcome |
|---|---|
| Cytotoxicity Test | Cell viability assessment |
| Molecular Docking | Binding affinity prediction |
Given the lack of specific information on the compound 2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-phenyl-1,2-oxazol-5-yl)acetamide, researchers would typically rely on general principles of organic chemistry and pharmacology to design and analyze similar compounds.
For detailed research findings, it would be necessary to conduct specific studies on this compound, including synthesis, characterization, and biological activity assessments.
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